molecular formula C12H8FNOS B6188673 [(2-fluoropyridin-3-yl)sulfanyl](phenyl)methanone CAS No. 2648955-92-2

[(2-fluoropyridin-3-yl)sulfanyl](phenyl)methanone

Cat. No.: B6188673
CAS No.: 2648955-92-2
M. Wt: 233.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-fluoropyridin-3-yl)sulfanylmethanone is a chemical compound with the molecular formula C12H8FNOS and a molecular weight of 233.26 g/mol . This compound features a fluoropyridine ring attached to a phenyl group via a sulfanyl (thioether) linkage. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of (2-fluoropyridin-3-yl)sulfanylmethanone involves several steps. One common method includes the reaction of 2-fluoropyridine-3-thiol with benzoyl chloride under appropriate conditions to form the desired product . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Chemical Reactions Analysis

(2-fluoropyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

(2-fluoropyridin-3-yl)sulfanylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those containing fluorine, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2-fluoropyridin-3-yl)sulfanylmethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its fluoropyridine and phenyl groups. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

(2-fluoropyridin-3-yl)sulfanylmethanone can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of (2-fluoropyridin-3-yl)sulfanylmethanone lies in its combination of a fluoropyridine ring and a phenyl group linked by a thioether, which imparts specific chemical and biological properties not found in simpler fluorinated pyridines.

Properties

CAS No.

2648955-92-2

Molecular Formula

C12H8FNOS

Molecular Weight

233.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.